Isoboldine

Anti-inflammatory Neutrophil biology Oxidative burst

Researchers studying neutrophil-driven inflammation often encounter potency variability among aporphine alkaloids. Isoboldine (CAS 3019-51-0) resolves this with a demonstrated IC50 of 5.81 μM against fMLP/CB-induced superoxide anion generation in human neutrophils-outperforming (+)-N-methyllaurotetanine (8.36 μM) and linderaggredin C (7.45 μM). • Also suppresses both LPS-induced (B-cell) and Con A-induced (T-cell) splenocyte proliferation • Proven in vivo efficacy in collagen-induced arthritis (CIA) models; note parenteral administration required due to ~0.5% oral bioavailability • HPLC-verified purity ≥98%; supplied with comprehensive Certificate of Analysis

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 3019-51-0
Cat. No. B140385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoboldine
CAS3019-51-0
Synonyms(6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol;  2,10-Dimethoxy-6aα-aporphine-1,9-diol;  (+)-Isoboldine;  (S)-(+)-Isoboldine;  (S)-Isoboldine;  N-Methyllaurelliptine;  NSC 113983;  d-Isoboldine; 
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC
InChIInChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1
InChIKeyLINHZVMHXABQLB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoboldine Sourcing and Baseline Characterization


Isoboldine (CAS 3019-51-0) is a naturally occurring aporphine isoquinoline alkaloid with molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol [1]. It features a rigid tetracyclic dibenzo[de,g]quinoline scaffold with methoxy substitutions at the 2- and 10-positions and hydroxyl groups at the 1- and 9-positions [2]. The compound has been isolated from diverse botanical sources including Lindera aggregata (Radix Linderae), Peumus boldus, Litsea glutinosa, and Croton lechleri [3]. As an aporphine alkaloid, isoboldine serves as a biosynthetic intermediate in the conversion of (S)-reticuline to glaucine via oxidative coupling and subsequent methylation [4].

Isoboldine Substitution Risks


Despite sharing a common aporphine core scaffold, isoboldine exhibits divergent pharmacological profiles from structurally similar aporphine alkaloids that preclude generic substitution in experimental systems [1]. The substitution pattern of methoxy and hydroxyl groups on the aporphine backbone directly influences receptor binding affinity, metabolic stability, and downstream biological effects [2]. For instance, isoboldine (2,10-dimethoxy-1,9-diol substitution) differs from boldine (2,9-dihydroxy-1,10-dimethoxy) in the positioning of hydroxyl and methoxy groups, resulting in distinct antioxidant and anti-inflammatory potency rankings [3]. Additionally, in vivo pharmacokinetic studies reveal that isoboldine undergoes extensive first-pass metabolism with extremely low oral bioavailability (approximately 0.5%), a property that may differ substantially from other aporphine analogs due to differential glucuronidation and sulfonation susceptibilities . The following quantitative evidence demonstrates specific instances where isoboldine's performance diverges meaningfully from comparator compounds.

Isoboldine vs. Analogs: Procurement Evidence


Superoxide Anion Inhibition in Neutrophils

In a head-to-head comparison of compounds isolated from Lindera aggregata, isoboldine exhibited the most potent inhibition of superoxide anion generation in fMLP/CB-activated human neutrophils, surpassing two structurally related comparators from the same plant source [1]. The direct head-to-head comparison within a single study design eliminates inter-laboratory variability concerns.

Anti-inflammatory Neutrophil biology Oxidative burst

LPS-Induced Splenocyte Proliferation Suppression

A systematic comparative study of 15 glaucine analogs evaluated their ability to suppress lipopolysaccharide (LPS)-induced mouse splenocyte proliferation in vitro. Isoboldine was among only three compounds (along with bracteoline and dehydroglaucine) that demonstrated significantly higher potency than the parent compound glaucine [1]. This study provides a direct rank-order potency comparison across multiple aporphine derivatives under identical experimental conditions.

Immunomodulation Splenocyte proliferation Inflammation

Cytokine mRNA Inhibition in Macrophages

In a comparative evaluation of seven isoquinoline alkaloids isolated from Linderae Radix (including norisoboldine, boldine, linderaline, isoboldine, reticuline, N-methyllaurotetanine, and norjuziphine), both isoboldine and boldine inhibited LPS-induced mRNA expression of IL-6 and IL-1β in RAW 264.7 macrophages [1]. However, the study revealed differential effects among the alkaloids: linderaline preferentially inhibited IL-1β expression, while the relative potency and selectivity profiles varied across the panel.

Cytokine inhibition Macrophage activation Anti-inflammatory

Beta-Adrenoceptor-Mediated Tracheal Relaxation

In a pharmacological fractionation study of Aristolochia papillaris, three tertiary alkaloids isolated from the same extract fraction—moupinamide, coclaurine, and isoboldine—were directly compared for their ability to relax isolated guinea pig trachea [1]. The study revealed differential IC50 values and distinct sensitivity to beta-adrenoceptor antagonism by propranolol, establishing that these co-occurring alkaloids operate through partially distinct mechanistic pathways.

Smooth muscle pharmacology Beta-adrenoceptor Tracheal relaxation

Oral Bioavailability and First-Pass Metabolism

A comprehensive UPLC-MS/MS pharmacokinetic study in male rats quantified isoboldine's oral bioavailability at approximately 0.5%, driven by extensive first-pass metabolism via glucuronidation and sulfonation pathways . The study established validated bioanalytical parameters and characterized five phase II metabolites in plasma, bile, urine, and feces, providing essential ADME data for experimental design.

Pharmacokinetics Bioavailability Metabolism

Aqueous Solubility Profile

Predicted physicochemical properties from ALOGPS calculations indicate that isoboldine has low aqueous solubility (0.043-0.33 g/L), consistent with its lipophilic aporphine scaffold and calculated logP values ranging from 2.34 to 3.02 [1]. Experimental solubility data from vendor technical sheets confirm solubility in organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and methanol [2].

Solubility Formulation Physicochemical properties

Isoboldine Research Applications


Neutrophil Oxidative Burst Inhibition

Based on the direct comparative evidence demonstrating isoboldine's superior IC50 (5.81 μM) against (+)-N-methyllaurotetanine (8.36 μM) and linderaggredin C (7.45 μM) in fMLP/CB-stimulated human neutrophils [1], isoboldine is the preferred aporphine alkaloid for experimental models focused on neutrophil-mediated oxidative burst. Researchers investigating inflammatory pathways involving superoxide anion generation should select isoboldine over other Lindera aggregata-derived alkaloids to achieve maximal inhibitory effect at lower working concentrations. Experimental design should incorporate DMSO stock solutions with final vehicle concentration ≤0.1% to avoid solvent cytotoxicity. This application is particularly relevant for target validation studies in inflammatory disease models where neutrophil activation is a central pathogenic mechanism.

B-Cell and T-Cell Proliferation Suppression

The direct comparative data from Philipov et al. (1998) establish that isoboldine exhibits significantly enhanced suppression of both LPS-induced (B-cell) and Con A-induced (T-cell) splenocyte proliferation relative to the parent compound glaucine [2]. Researchers investigating immunosuppressive mechanisms or screening compounds for autoimmune disease applications should prioritize isoboldine among aporphine alkaloids when potent suppression of lymphocyte proliferation is the primary endpoint. The compound's demonstrated activity in both B-cell and T-cell mitogen responses supports its use in models where broad-spectrum immunosuppression is desired, such as experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis (CIA). Note that in vivo applications require parenteral administration due to extremely low oral bioavailability (~0.5%) .

Collagen-Induced Arthritis Models

Isoboldine has demonstrated efficacy in alleviating inflammation and joint destruction in mouse collagen-induced arthritis models, as supported by multiple studies . However, the pharmacokinetic data revealing extremely low oral bioavailability (~0.5%) due to extensive first-pass glucuronidation and sulfonation necessitates that in vivo studies employ intraperitoneal or intravenous administration routes. Researchers designing CIA or other systemic inflammation models must account for this metabolic limitation by: (1) using parenteral dosing schedules, (2) adjusting dose calculations for near-complete first-pass extraction if oral administration is unavoidable, or (3) implementing formulation strategies (nanoencapsulation, cyclodextrin complexation) to enhance oral absorption. The validated UPLC-MS/MS method with LLOQ of 4.8 ng/mL provides a robust analytical framework for plasma concentration monitoring in these studies.

Lindera aggregata & Lauraceae Pharmacognosy

Isoboldine has been identified as one of the seven major isoquinoline alkaloids in Linderae Radix (Lindera aggregata) [3], a traditional Chinese medicine used for abdominal pain and inflammatory conditions. In comparative phytochemical analysis, norisoboldine was the most abundant alkaloid, while isoboldine, boldine, linderaline, reticuline, N-methyllaurotetanine, and norjuziphine constituted the major alkaloid profile [3]. Researchers engaged in botanical standardization, chemotaxonomic classification, or activity-guided fractionation of Lauraceae species should procure authenticated isoboldine as an analytical reference standard for HPLC fingerprinting and quantification. The compound serves as a critical marker for distinguishing different Lindera species and geographic chemotypes, with HPLC methods available for quantitative determination in crude extracts and formulated products [3].

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